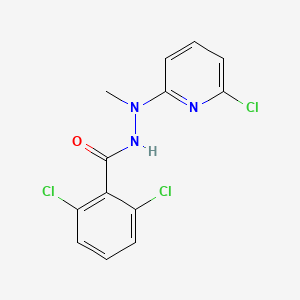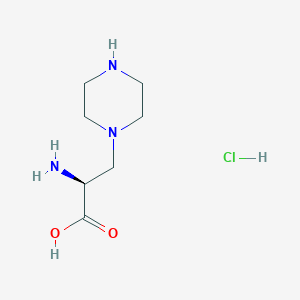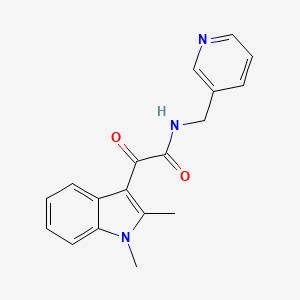
2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the CAS Number: 400085-87-2 . It has a molecular weight of 316.57 and its IUPAC name is 2,6-dichloro-N’-(6-chloro-2-pyridinyl)benzohydrazide .
Molecular Structure Analysis
The molecular formula of this compound is C12H8Cl3N3O . The InChI code is 1S/C12H8Cl3N3O/c13-7-3-1-4-8(14)11(7)12(19)18-17-10-6-2-5-9(15)16-10/h1-6H,(H,16,17)(H,18,19) .Scientific Research Applications
Supramolecular Structures and Quantum Chemical Analyses
Persistent Prevalence of Supramolecular Architectures of Novel Ultrasonically Synthesized Hydrazones :A study focused on novel pyridine-based hydrazone derivatives, including structures related to 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide, revealed that these compounds possess significant nonlinear optical (NLO) properties and exhibit extensive intra- and intermolecular hydrogen bonding networks. These properties are critical for materials architecture, especially in creating compact structures involving nitrogen and oxygen atoms. The research delved into the optimized geometry, frontier molecular orbitals, and natural bond orbitals of these compounds, providing a comprehensive understanding of their structural and electronic properties (Khalid et al., 2021).
Molecular Docking and Antimicrobial Activity
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Derivatives :Another study synthesized a series of novel pyridine derivatives, starting from a compound structurally similar to 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide. These compounds were subjected to molecular docking screenings and demonstrated moderate to good binding energies, indicating potential antimicrobial and antioxidant activity. This suggests the possible application of such compounds in the development of new therapeutic agents (Flefel et al., 2018).
Catalytic Activity in Organic Synthesis
Synthesis and Catalytic Activity of Pincer-Type Complexes :This research involved the synthesis of palladium pincer complexes derived from benzimidazolium salts related to 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide. The complexes were characterized and tested as catalysts in Heck-type coupling reactions, showing promising results. This illustrates the compound's potential role in facilitating chemical transformations, a crucial aspect of organic synthesis (Hahn et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-19(11-7-3-6-10(16)17-11)18-13(20)12-8(14)4-2-5-9(12)15/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMIQAXYJVVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324459 |
Source


|
| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |
CAS RN |
400085-90-7 |
Source


|
| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)




![8-(4-methoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424557.png)




![2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile](/img/structure/B2424565.png)

![4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2424569.png)
